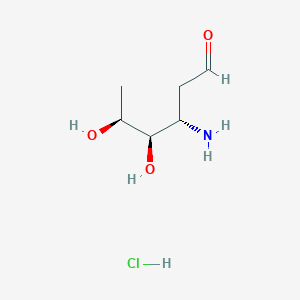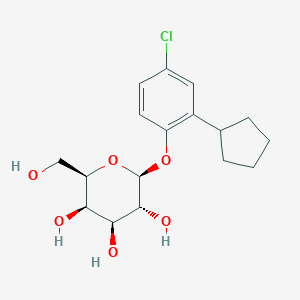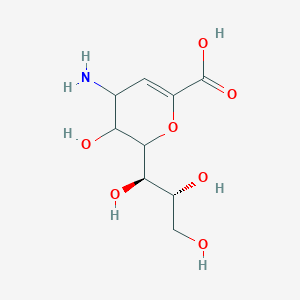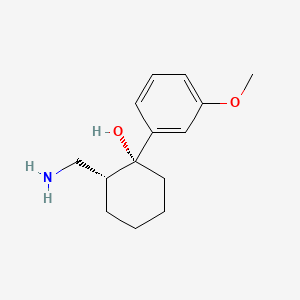
L-Acosamine Hydrochloride
Übersicht
Beschreibung
L-Acosamine Hydrochloride, also known as Lacosamide, is a medication used for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures . It is used by mouth or intravenously .
A series of acids were screened to form salts with the key intermediate 4, and phosphoric acid, an inexpensive and achiral reagent, turned out to be the best counterion . 4-Phosphate was used for the successful synthesis of Lacosamide with high chemical and chiral purities .
Chemical Reactions Analysis
Of several routes explored for the synthesis of 3-amino2,3,6-trideoxyhexoses such as L-acosamine (L-arabino), two versions of the nitroaldol strategy were completed . The silyl nitronate approach with use of “anhydrous” tetrabutylammonium fluoride (Bu4NF) turned out to be rather complex, since the key step led to a moderately diastereoselective, though still efficient solution .Physical And Chemical Properties Analysis
L-Acosamine has a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . It is a chiral functionalized amino acid .Wissenschaftliche Forschungsanwendungen
Management of Osteoarthritis
L-Acosamine Hydrochloride: , a derivative of glucosamine, is extensively studied for its role in the management of osteoarthritis (OA). It is believed to contribute to the maintenance and repair of articular cartilage. Clinical studies suggest that it may have structure-modifying effects, potentially slowing the progression of OA by promoting cartilage health and joint function .
Anti-inflammatory Properties
Research indicates that L-Acosamine Hydrochloride may exhibit anti-inflammatory properties. It could reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6, which are implicated in various inflammatory conditions .
Antioxidant Effects
The compound has been associated with improved cellular redox status. It may scavenge free radicals, upregulate antioxidant proteins, and inhibit the production of reactive oxygen species. These actions contribute to its potential antioxidative properties, which could be beneficial in preventing oxidative stress-related diseases .
Autophagy Induction
L-Acosamine Hydrochloride might induce autophagy in joint tissues, a process that can help delay the pathogenesis of osteoarthritis. Autophagy is a cellular mechanism involved in the degradation and recycling of cellular components, which is crucial for cell health and homeostasis .
Nutraceutical Applications
As a nutraceutical, L-Acosamine Hydrochloride could be used to promote joint health and support the dietary management of osteoarthritis. It is available over the counter in some regions as a dietary supplement, reflecting its perceived safety and potential health benefits .
Gastrointestinal Health
There is emerging evidence that L-Acosamine Hydrochloride supplementation could impact gut health. It may influence the gut microbiota composition and function, which is a novel area of research with implications for overall health and disease prevention .
Wirkmechanismus
Target of Action
L-Acosamine Hydrochloride, also known as Lacosamide, primarily targets the voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
Lacosamide interacts with its targets by selectively enhancing the slow inactivation of voltage-gated sodium channels . This interaction results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . Importantly, Lacosamide exhibits a stereoselective mode of interaction with sodium channels, meaning it interacts differently with different spatial arrangements of the same molecule .
Biochemical Pathways
The primary biochemical pathway affected by Lacosamide is the neuronal signaling pathway. By blocking the slowly inactivating components of voltage-gated sodium currents, Lacosamide reduces the potential for abnormal electrical activity that can cause seizures .
Pharmacokinetics
Lacosamide is rapidly absorbed, with maximum plasma concentrations reached within 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . Lacosamide is moderately metabolized in the liver, and approximately 40% of an administered dose is excreted as unchanged Lacosamide in urine . The plasma elimination half-life in young subjects is approximately 13 hours and 14–16 hours in elderly subjects .
Result of Action
The molecular effect of Lacosamide’s action is the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This results in a reduction of seizure frequency, which can be described by a maximum effect (Emax) model . On a cellular level, this leads to a decrease in the abnormal electrical activity that characterizes seizures .
Action Environment
The action, efficacy, and stability of Lacosamide can be influenced by various environmental factors. For instance, patients with renal or hepatic impairment who are taking strong inhibitors of CYP3A4 and CYP2C9 may have a significant increase in exposure to Lacosamide .
Safety and Hazards
Zukünftige Richtungen
Lacosamide is a third-generation anti-seizure drug that stands out due to its good efficacy and safety profile . It is used with effectiveness in the treatment of partial-onset seizures with or without secondary generalization, primary generalized tonic-clonic seizures and off-label in status epilepticus . Future research may focus on its potential therapeutic applications in pathologies besides epilepsy .
Eigenschaften
IUPAC Name |
(3S,4R,5S)-3-amino-4,5-dihydroxyhexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(9)6(10)5(7)2-3-8;/h3-6,9-10H,2,7H2,1H3;1H/t4-,5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYCNFQONIRRCV-YCLXABBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CC=O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](CC=O)N)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675536 | |
| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Acosamine Hydrochloride | |
CAS RN |
56501-70-3 | |
| Record name | 3-Amino-2,3,6-trideoxy-L-arabino-hexose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)





![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)


![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)